molecular formula C27H26F6NOP B13396246 N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B13396246
M. Wt: 525.5 g/mol
InChI Key: NNEYFISCDMOQKY-UHFFFAOYSA-N
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Description

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a phosphine ligand and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, followed by its coupling with the benzamide derivative. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine group. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at low to moderate temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phosphine ligand can coordinate with metal centers, facilitating catalytic processes. The benzamide moiety can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide
  • N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulphinamide

Uniqueness

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to its trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in catalytic applications where high efficiency and selectivity are required .

Properties

Molecular Formula

C27H26F6NOP

Molecular Weight

525.5 g/mol

IUPAC Name

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C27H26F6NOP/c1-25(2,3)23(17-36(21-10-6-4-7-11-21)22-12-8-5-9-13-22)34-24(35)18-14-19(26(28,29)30)16-20(15-18)27(31,32)33/h4-16,23H,17H2,1-3H3,(H,34,35)

InChI Key

NNEYFISCDMOQKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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